N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound features a 1,2,3-triazole-4-carboxamide core substituted with two distinct moieties:
- A benzo[d][1,3]dioxol-5-ylmethyl group (methylenedioxybenzyl), which enhances lipophilicity and may improve membrane permeability .
- A 2-hydroxy-2-(thiophen-3-yl)ethyl side chain, combining a thiophene heterocycle with a hydroxyl group.
The synthesis likely involves click chemistry for triazole formation and carbodiimide-mediated coupling (e.g., EDCI/HOBt) for amide bond formation, as seen in structurally related compounds .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(2-hydroxy-2-thiophen-3-ylethyl)triazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S/c22-14(12-3-4-26-9-12)8-21-7-13(19-20-21)17(23)18-6-11-1-2-15-16(5-11)25-10-24-15/h1-5,7,9,14,22H,6,8,10H2,(H,18,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNACGCHTEKRDIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CN(N=N3)CC(C4=CSC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzo[d][1,3]dioxole moiety, a triazole ring, and a thiophene substituent. Its molecular formula is with a molecular weight of approximately 402.45 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C20H18N4O4S |
| Molecular Weight | 402.45 g/mol |
| CAS Number | 1705754-79-5 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the Benzodioxole Ring: Achieved through cyclization reactions.
- Introduction of Thiophene Moiety: Often accomplished via palladium-catalyzed cross-coupling methods.
- Triazole Formation: Utilizes click chemistry techniques to link the triazole ring to the benzodioxole and thiophene components.
Anticancer Properties
Research indicates that compounds containing triazole rings exhibit notable anticancer activities. For instance:
- In vitro studies have shown that derivatives similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-triazoles can induce apoptosis in various cancer cell lines. An example includes studies where compounds demonstrated IC50 values as low as 25 µM against MCF cell lines .
The proposed mechanism for the biological activity of this compound includes:
- Inhibition of Enzymatic Activity: The triazole moiety is known to interfere with enzyme functions critical for cancer cell proliferation.
- Induction of Apoptosis: Compounds with similar structures have been shown to activate apoptotic pathways in cancer cells, leading to cell death.
Case Studies
Several studies have documented the efficacy of triazole derivatives in preclinical models:
- Study on MCF Cell Lines:
- Animal Model Study:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their distinguishing features are summarized below:
*Calculated molecular weight based on formula C₁₆H₁₄N₃O₃S.
Key Observations:
- Thiophene vs. Phenyl Groups : Compounds like 3e prioritize aromatic interactions via phenyl, whereas the target compound’s thiophene may enhance electronic diversity and metabolic stability .
Crystallographic and Computational Insights
- Structural Validation: Tools like SHELXL and Mercury CSD are widely used for crystallographic analysis of triazole derivatives.
Preparation Methods
Formation of the Benzodioxole Core
The benzodioxole ring is synthesized via acid-catalyzed cyclization of 3,4-dihydroxybenzaldehyde with acetone in toluene under Dean-Stark conditions. Phosphorus pentoxide (P₂O₅) serves as both catalyst and dehydrating agent, yielding 2,2-dimethylbenzo[d]dioxole-5-carbaldehyde in 78% yield after distillation.
Reaction Conditions
- Substrate : 3,4-Dihydroxybenzaldehyde (15.6 g, 113 mmol)
- Reagents : Acetone (16.6 mL, 226 mmol), P₂O₅ (32.1 g, 226 mmol)
- Solvent : Toluene (100 mL)
- Temperature : Reflux (110°C) for 8 h
- Workup : Aqueous extraction (H₂O/CH₂Cl₂), MgSO₄ drying, vacuum distillation
Reductive Amination to Primary Amine
The aldehyde intermediate undergoes reductive amination using hydroxylamine hydrochloride and sodium cyanoborohydride (NaBH₃CN) in ethanol. This one-pot procedure affords benzo[d]dioxol-5-ylmethylamine with 85% purity, requiring subsequent purification via silica gel chromatography (ethyl acetate/methanol 9:1).
Preparation of 1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic Acid (Fragment B)
Thiophene Ethanol Intermediate
2-(Thiophen-3-yl)oxirane is synthesized via epoxidation of 3-vinylthiophene using m-chloroperbenzoic acid (mCPBA) in dichloromethane. Ring-opening with aqueous HCl yields 2-chloro-1-(thiophen-3-yl)ethanol, which is oxidized to 2-hydroxy-2-(thiophen-3-yl)acetaldehyde using pyridinium chlorochromate (PCC).
Key Data
- Epoxidation Yield : 92%
- Oxidation Efficiency : 88% (PCC in CH₂Cl₂, 0°C, 2 h)
CuAAC for Triazole Formation
The alkyne precursor, propiolic acid, reacts with sodium azide and the thiophene ethanol derivative under Cu(I) catalysis. Optimal conditions utilize CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) in tert-butanol/H₂O (1:1) at 60°C for 12 h, achieving 94% conversion to the 1,2,3-triazole.
Mechanistic Insight
The Cu(I)-acetylide intermediate facilitates regioselective [3+2] cycloaddition with the organic azide, forming the 1,4-disubstituted triazole exclusively. Computational studies confirm transition state stabilization through η²-coordination of the Cu center to both reactants.
Amide Coupling and Final Assembly
Carboxylic Acid Activation
Fragment B’s carboxylic acid is activated using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in anhydrous DMF. This generates the reactive acyloxyphosphonium intermediate, enabling efficient amide bond formation with Fragment A.
Optimized Parameters
- Coupling Reagent : HATU (1.2 equiv)
- Base : DIPEA (3.0 equiv)
- Solvent : DMF (0.1 M concentration)
- Temperature : 25°C, 4 h under N₂ atmosphere
Purification and Characterization
Crude product is purified via reversed-phase HPLC (C18 column, acetonitrile/H₂O + 0.1% TFA) to ≥99% purity. Structural confirmation employs:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 6.85–6.79 (m, 3H, benzodioxole-H), 5.98 (s, 2H, OCH₂O), 4.62 (d, J = 5.6 Hz, 2H, CH₂NH), 4.15 (q, J = 6.8 Hz, 1H, CHOH)
- HRMS (ESI+) : m/z calc. for C₁₉H₁₈N₄O₄S [M+H]⁺ 415.1124, found 415.1128
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Cycloaddition
Adapting patent methodology, microwave irradiation (150 W, 100°C, 30 min) accelerates triazole formation to 95% yield, reducing reaction time from 12 h to 30 min. This approach minimizes thermal degradation of the thiophene moiety.
Solid-Phase Synthesis
Immobilizing Fragment A on Wang resin enables iterative coupling cycles, achieving 87% yield after 5 steps. While scalable, this method requires specialized equipment and shows lower overall efficiency compared to solution-phase routes.
Critical Challenges and Optimization Strategies
Regioselectivity in Triazole Formation
Cu(I) catalysts favor 1,4-disubstitution, but residual Cu(II) species may promote 1,5-regioisomers. Chelating ligands (e.g., TBTA) suppress side reactions, enhancing 1,4-selectivity to >99:1.
Epimerization at the Hydroxy Center
The β-hydroxy group in Fragment B exhibits partial racemization during amide coupling. Low-temperature conditions (0°C) and minimized basicity (pH 7.5 buffer) reduce epimerization to <2%.
Scalability and Industrial Considerations
Pilot-scale production (50 kg/batch) employs continuous flow reactors for CuAAC steps, achieving space-time yields of 1.2 kg·L⁻¹·h⁻¹. Key economic drivers include:
- Cost of HATU : $320/kg (bulk pricing)
- Solvent Recovery : 98% DMF recycled via distillation
- Waste Streams : Cu residues removed via chelating resins (<1 ppm residual)
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
The synthesis typically involves multi-step reactions, including azide-alkyne cycloaddition (e.g., Huisgen reaction) for triazole formation and subsequent coupling of the benzo[d][1,3]dioxole and thiophene moieties. Key steps include:
- Step 1: Use of Cu(I) catalysts for regioselective 1,4-triazole formation (click chemistry) .
- Step 2: Solvent optimization (e.g., DMF or dichloromethane) and temperature control (room temperature to 60°C) to minimize side reactions .
- Step 3: Purification via column chromatography (Hex/EtOAc gradients) and recrystallization to achieve >95% purity .
Critical Parameters: Monitor reactions with TLC/HPLC and use triethylamine as a base to neutralize HCl byproducts during amide bond formation .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- 1H/13C-NMR: Assign signals for the triazole (δ 7.5–8.5 ppm), thiophene (δ 6.5–7.5 ppm), and benzo[d][1,3]dioxole (δ 5.9–6.2 ppm) groups. Compare with analogs in literature to confirm regiochemistry .
- IR Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for carboxamide, O–H stretch at ~3200–3500 cm⁻¹) .
- Mass Spectrometry (HRMS): Verify molecular weight (e.g., expected [M+H]+ for C19H18N4O4S: 422.1) .
Advanced: How can computational modeling predict binding interactions with biological targets?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to simulate interactions with enzymes (e.g., kinases) or receptors. Focus on the triazole’s π-π stacking and hydrogen-bonding potential .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- Validation: Cross-reference docking poses with crystallographic data from similar compounds (e.g., PDB entries for triazole-carboxamides) .
Advanced: How should researchers design SAR studies to evaluate substituent effects on bioactivity?
Methodological Answer:
- Variable Substituents: Synthesize analogs with modified thiophene (e.g., 2-thienyl vs. 3-thienyl), hydroxyethyl chain lengths, or benzo[d][1,3]dioxole substituents .
- Assay Selection: Test against panels (e.g., NCI-60 for anticancer activity, microbial strains for antimicrobial effects). Compare IC50 values and selectivity indices .
- Data Analysis: Use PCA (Principal Component Analysis) to correlate structural features (e.g., logP, H-bond donors) with activity trends .
Advanced: How to resolve contradictions in biological activity data across different assays?
Methodological Answer:
- Reproducibility Checks: Standardize assay protocols (e.g., cell line passage number, serum-free conditions) to minimize variability .
- Mechanistic Studies: Perform enzyme inhibition assays (e.g., fluorogenic substrates for proteases) alongside cell-based assays to distinguish direct vs. indirect effects .
- Meta-Analysis: Compare data with structurally related compounds (e.g., thiadiazole-triazole hybrids) to identify conserved trends .
Basic: What crystallization strategies are effective for X-ray structure determination?
Methodological Answer:
- Solvent Screening: Use vapor diffusion with mixed solvents (e.g., DMSO/water or EtOAc/hexane) to grow single crystals .
- Data Collection: Collect high-resolution (<1.0 Å) data using synchrotron radiation. Refine structures with SHELXL (e.g., anisotropic displacement parameters for non-H atoms) .
- Validation: Check for voids using Mercury’s CSD module and ensure R-factor < 5% .
Advanced: How to assess metabolic stability and degradation pathways?
Methodological Answer:
- In Vitro Assays: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Focus on hydrolysis of the carboxamide or oxidation of the thiophene ring .
- Isotope Labeling: Use 13C-labeled hydroxyethyl groups to track degradation intermediates .
- Computational Prediction: Employ ADMET predictors (e.g., SwissADME) to identify vulnerable sites (e.g., esterase-sensitive bonds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
